6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H18N4 and a molecular weight of 278.36 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another study mentions a compound with a similar structure acting as a selective competitive inhibitor of C1 , a component of the classical pathway of the complement system .
Mode of Action
It’s suggested that similar compounds interact with their targets through a small molecule virtual screen .
Biochemical Pathways
A compound with a similar structure was found to inhibit the classical pathway (cp) of the complement system . The CP is initiated by the activation of the C1 complex, which provides a catalytic basis for the cleavage of downstream CP components C4 and C2 .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure was found to inhibit the classical pathway of the complement system in a dose-dependent manner .
Preparation Methods
The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 1-(3-methylphenyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for anti-tubercular activity.
The uniqueness of this compound lies in its specific structural features and versatile applications in various fields of research .
Properties
IUPAC Name |
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABNTMAAXYTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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